molecular formula C13H21NO5 B12944768 2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid

2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid

Cat. No.: B12944768
M. Wt: 271.31 g/mol
InChI Key: HAFMJMZQYCBYCL-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid is a complex organic compound that features a pyrrole ring fused with a pyran ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of bases such as sodium hydroxide or catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid primarily involves the Boc group, which protects the amine functionality during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine that can participate in further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid is unique due to its fused pyrrole and pyran ring structure, which is not commonly found in other similar compounds. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-10(11(15)16)9(8)5-14/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

HAFMJMZQYCBYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C2C1)C(=O)O

Origin of Product

United States

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